What is the chemical structure of tert-Octylamine?
What is the chemical structure of tert-Octylamine?
Introduction
tert-Octylamine, systematically known as 2,4,4-trimethylpentan-2-amine, is a sterically hindered primary amine.[1][2] Its highly branched alkyl structure, the tert-octyl group, imparts unique chemical properties that make it a valuable intermediate and reagent in organic synthesis and materials science.[1] The bulky nature of the tert-octyl group influences reaction kinetics and selectivity, primarily due to steric effects.[1] This compound serves as a critical building block in the synthesis of pharmaceuticals and agrochemicals, where it is used to modify lipophilicity and metabolic stability.[1][3] Furthermore, it is a precursor for manufacturing surfactants, corrosion inhibitors, and polymerization initiators.[1][3][4]
Chemical Identity and Properties
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IUPAC Name: 2,4,4-trimethylpentan-2-amine[2]
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Synonyms: 1,1,3,3-Tetramethylbutylamine, 2-Amino-2,4,4-trimethylpentane[5][6]
The key physical and chemical properties of tert-Octylamine are summarized in the table below for easy reference.
| Property | Value |
| Molecular Weight | 129.24 g/mol [1][2][5] |
| Appearance | Colorless liquid[3] |
| Boiling Point | 137–143 °C[1][7] |
| Melting Point | -67 °C[7] |
| Density | 0.805 g/mL at 25 °C[7] |
| Flash Point | 32 °C (90 °F)[1] |
| Vapor Pressure | 10 mm Hg at 25 °C[7] |
| Water Solubility | Insoluble[1][3] |
| Refractive Index (n20/D) | 1.424[7] |
Chemical Structure
The structure of tert-Octylamine is characterized by a tertiary carbon atom bonded to an amino group, with a neopentyl group attached. This arrangement results in significant steric hindrance around the nitrogen atom.
Caption: 2D Chemical Structure of tert-Octylamine.
Experimental Protocols: Synthesis of tert-Octylamine
The most prevalent industrial method for synthesizing tert-Octylamine is the Ritter reaction, which typically involves the reaction of an alkene (diisobutylene) with a nitrile (like acetonitrile) in the presence of a strong acid.[1] A common industrial process involves a two-step sequence: amidation followed by hydrolysis.[8][9]
Caption: General workflow for the industrial synthesis of tert-Octylamine.
Detailed Protocol for Two-Step Synthesis:
This protocol is based on a patented industrial method.[8]
Step 1: Amidation to form N-tert-octylacetamide
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Charging the Reactor: In a suitable reactor equipped with stirring and temperature control, charge diisobutylene, acetonitrile, and glacial acetic acid. A typical molar ratio is 1.00 (diisobutylene) : 1.00-2.00 (acetonitrile) : 1.00-2.00 (concentrated sulfuric acid).[8] Glacial acetic acid is used as the solvent.
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Reaction: Cool the mixture to 10-20°C. Slowly add concentrated sulfuric acid while maintaining the temperature between 20°C and 40°C.
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Incubation: Stir the mixture for 7 to 15 hours at this temperature to complete the amidation reaction.[8]
-
Work-up:
-
Transfer the reaction solution to a distillation apparatus.
-
Perform distillation under reduced pressure to recover unreacted diisobutylene and the glacial acetic acid solvent.
-
Neutralize the distillation residue with a sodium hydroxide (B78521) or sodium acetate (B1210297) solution.
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Filter the resulting solid, wash it with water, and dry to obtain crude N-tert-octylacetamide.[8]
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Step 2: Hydrolysis to tert-Octylamine
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Charging the Reactor: Place the N-tert-octylacetamide from Step 1 into a high-pressure reactor with a 10-30% aqueous solution of sodium hydroxide. The molar ratio of N-tert-octylacetamide to sodium hydroxide should be between 1:1.5 and 1:2.5.[8]
-
Reaction: Heat the mixture to a temperature between 220°C and 260°C and maintain it for 5 to 11 hours to effect hydrolysis.[8]
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Isolation and Purification:
-
Cool the reaction mixture and transfer it to a separatory funnel.
-
Separate the upper organic layer (tert-Octylamine).
-
Dry the organic layer using an appropriate drying agent (e.g., anhydrous sodium sulfate).
-
Purify the dried product by fractional distillation to obtain high-purity tert-Octylamine.
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Chemical Reactivity and Applications
Reactivity
The primary amine of tert-Octylamine can act as both a base and a nucleophile. However, the significant steric bulk of the tert-octyl group hinders its nucleophilicity, making it a non-nucleophilic base in many contexts.
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N-Alkylation: It undergoes N-alkylation with reagents like alkyl halides or acyl chlorides, often in the presence of a base such as triethylamine.[1] This reaction is fundamental to incorporating the tert-octyl moiety into more complex molecules.
-
Oxidation: tert-Octylamine can be oxidized to form nitroso-tert-octane using oxidizing agents like m-Chloroperoxybenzoic acid or peroxyacetic acid.[1][10]
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Ligand Synthesis: It serves as a precursor for synthesizing N-alkyl N-heterocyclic carbenes (NHCs), which are important ligands in catalysis.[1]
Applications
The unique properties of tert-Octylamine make it useful across various sectors:
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Pharmaceuticals: It is a key building block for active pharmaceutical ingredients (APIs). For instance, it is used in the synthesis of TLR7 agonists and aminomethyltetracycline derivatives with antibacterial properties.[1][7][11] Its incorporation can enhance a drug's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
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Agrochemicals: The tert-octyl group is incorporated into pesticides and other agrochemicals to improve their efficacy and stability.[1]
-
Corrosion Inhibitors: Its amine group allows it to form a protective film on metal surfaces, making it an effective corrosion inhibitor in industrial fluids.[3]
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Material Science: It is used in the synthesis of polymers and as a light stabilizer.[9] It also serves as a precursor for azoalkanes, which are used as polymerization initiators, particularly in processes where high-temperature stability is required.[4]
Safety and Handling
tert-Octylamine is a corrosive and flammable liquid.[2][3]
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Hazards: It causes severe skin burns and eye damage.[2] It is harmful if swallowed and is toxic to aquatic life with long-lasting effects.[2] The vapor can form explosive mixtures with air.[12]
-
Handling: Handle in a well-ventilated area, away from heat, sparks, and open flames.[3] Wear suitable protective clothing, gloves, and eye/face protection.[3]
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Storage: Store in a cool, dry, well-ventilated place in a tightly sealed, corrosion-resistant container.[3] Keep in a designated flammables area.
tert-Octylamine is a fundamentally important organic intermediate with a distinct chemical structure that governs its reactivity and utility. Its steric hindrance and basicity are leveraged in a wide array of applications, from the synthesis of life-saving drugs to the production of advanced materials and industrial chemicals. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and professionals working in drug development, chemical manufacturing, and materials science.
References
- 1. tert-Octylamine | High-Purity Reagent | For Research Use [benchchem.com]
- 2. tert-Octylamine | C8H19N | CID 61017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. prepchem.com [prepchem.com]
- 5. fishersci.com [fishersci.com]
- 6. scbt.com [scbt.com]
- 7. tert-Octylamine | 107-45-9 [chemicalbook.com]
- 8. CN1401626A - Process for preparing t-octanylamine - Google Patents [patents.google.com]
- 9. Preparation method of tert-octylamine - Eureka | Patsnap [eureka.patsnap.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. usbio.net [usbio.net]
- 12. datasheets.scbt.com [datasheets.scbt.com]
